1-methyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-methyl-pyrazole-4-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid .

Synthesis Analysis

While specific synthesis methods for 1-methyl-1H-pyrazole-4-carboxylic acid were not found, it is known that pyrazole derivatives can be synthesized through a variety of methods. For instance, mononuclear complexes and 3D coordination polymers have been synthesized using related compounds . Additionally, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi .

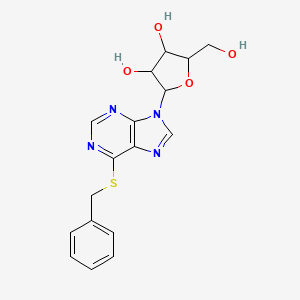

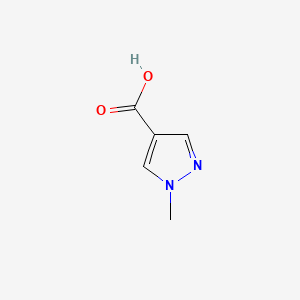

Molecular Structure Analysis

The molecular formula of 1-methyl-1H-pyrazole-4-carboxylic acid is C5H6N2O2 . The structure of this compound, along with other pyrazole-4-carboxylic acids, has been discussed based on crystallographic results .

Physical And Chemical Properties Analysis

1-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 126.11 g/mol . Its physical state is solid, and it has a melting point of 203-208 °C .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

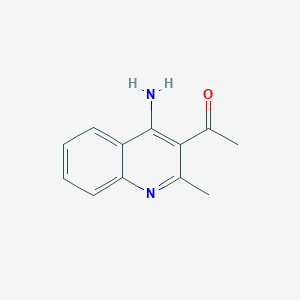

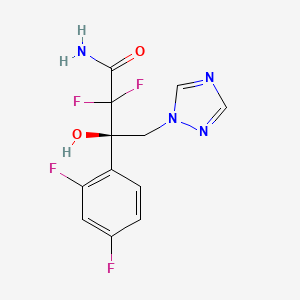

The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown significant antifungal activity. These compounds were tested against seven phytopathogenic fungi and most of them displayed moderate to excellent activities .

Fungicide Development

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which includes 1-methyl-1H-pyrazole-4-carboxylic acid, has been a key component in the development of highly efficient amide fungicides used for crop protection .

Synthesis of Pyrazole Derivatives

1-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of various pyrazole derivatives. These derivatives have found applications in various sectors of the chemical industry, including medicine and agriculture .

γ-Secretase Modulators

The compound is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular processes such as signal transduction and cellular trafficking.

JAK2 Inhibitors

1-methyl-1H-pyrazole-4-carboxylic acid is involved in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a protein tyrosine kinase that transduces cellular signals involved in cell growth and differentiation.

TGF-β1 and Active A Signaling Inhibitors

The compound is used in the preparation of pyridine derivatives, which act as TGF-β1 and active A signaling inhibitors . TGF-β1 is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.

c-Met Kinase Inhibitors

1-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of MK-2461 analogs, which act as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of cancer.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol

The compound is used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst . This derivative has potential applications in various fields of chemistry.

Safety and Hazards

1-methyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

While specific future directions for 1-methyl-1H-pyrazole-4-carboxylic acid were not found, it is known that pyrazole derivatives have been used in the synthesis of various compounds with potential applications. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity .

Eigenschaften

IUPAC Name |

1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPWUOZCSMDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349119 | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5952-92-1 | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of compounds derived from 1-methyl-1H-pyrazole-4-carboxylic acid as fungicides?

A1: Research suggests that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid, specifically those incorporating a 3-(difluoromethyl) group, demonstrate antifungal activity by potentially targeting succinate dehydrogenase (SDH). Molecular docking studies reveal that the carbonyl oxygen of these derivatives can form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the SDH enzyme []. This interaction may disrupt the enzyme's function, ultimately inhibiting fungal growth.

Q2: What are the key structural features impacting the antifungal activity of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?

A2: Studies focusing on structure-activity relationships (SAR) indicate that modifications to the amide group at the 4-position of the 1-methyl-1H-pyrazole-4-carboxylic acid scaffold significantly influence antifungal activity [, ]. Introducing bulky and electron-withdrawing substituents to the amide moiety generally enhances the activity against various phytopathogenic fungi.

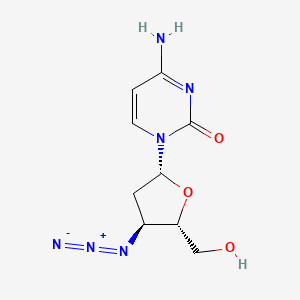

Q3: How does the degradation of pyrazosulfuron-ethyl, a herbicide containing the 1-methyl-1H-pyrazole-4-carboxylic acid moiety, vary under different pH conditions?

A3: Pyrazosulfuron-ethyl demonstrates pH-dependent degradation kinetics [, ]. The degradation is most rapid in acidic conditions (pH 4), followed by alkaline (pH 9) and neutral (pH 7) conditions. The primary degradation pathway in water involves hydrolysis of the sulfonamide linkage.

Q4: What are the major metabolites identified during the degradation of pyrazosulfuron-ethyl in soil?

A4: Research has identified three main metabolites formed during the degradation of pyrazosulfuron-ethyl in soil: ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine []. These metabolites were observed in both rice-planted and unplanted soil, indicating similar degradation pathways in these environments.

Q5: Can you provide information about the translocation of pyrazosulfuron-ethyl in rice plants?

A5: Studies utilizing radio-labeled pyrazosulfuron-ethyl ((14)C-pyrazosulfuron-ethyl) demonstrate minimal translocation to rice shoots. Less than 1% of the applied radioactivity was detected in the aerial portions of the plant over a 25-day period, suggesting limited movement of the herbicide from the soil to upper plant parts [].

Q6: What computational chemistry approaches have been applied to study 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?

A6: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, specifically using Comparative Molecular Field Analysis (CoMFA), have been employed to analyze and predict the antifungal activity of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives []. These models help visualize the relationship between the compound's structure and its biological activity, providing insights for designing new derivatives with enhanced potency.

Q7: Have any polymorphic forms of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives been reported?

A7: Yes, research has identified various solid forms of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives, including different crystal modifications and hydrates [, ]. These different forms can exhibit variations in physicochemical properties, which may influence their formulation, stability, and ultimately, their efficacy.

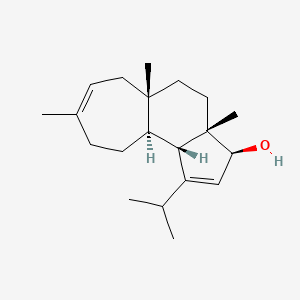

Q8: Are there studies on the biodegradation of isopyrazam, a fungicide containing the 1-methyl-1H-pyrazole-4-carboxylic acid moiety?

A8: Recent research has investigated the biodegradation potential of isopyrazam using soil-isolated fungal and bacterial strains []. The bacterial strains, particularly Pseudomonas syringae and Xanthomonas axonopodis, demonstrated significant ability to degrade isopyrazam, highlighting the role of microbial communities in the environmental fate of this compound.

Q9: What are the intermediate metabolites formed during the biodegradation of isopyrazam?

A9: The biodegradation of isopyrazam led to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide []. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential impact of isopyrazam.

Q10: What synthetic approaches are available for preparing 1-methyl-1H-pyrazole-4-carboxylic acid derivatives?

A10: Efficient synthetic routes for obtaining 1-methyl-1H-pyrazole-4-carboxylic acid derivatives often involve a Claisen condensation followed by cyclization []. The use of reagents like trialkyl orthoformates and bases such as Na2CO3 or K2CO3 plays a critical role in driving the reaction towards the desired product. Optimization of this process can improve yield and minimize the formation of undesired byproducts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

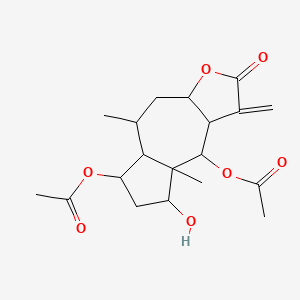

![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)